![molecular formula C20H30N2O3S B298681 N-Cyclohexyl-4-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide](/img/structure/B298681.png)
N-Cyclohexyl-4-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclohexyl-4-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized by Pfizer in 2003 and has since been studied extensively for its potential use in treating autoimmune diseases, such as rheumatoid arthritis and psoriasis.
科学的研究の応用
CP-690,550 has been extensively studied for its potential use in treating autoimmune diseases, specifically rheumatoid arthritis and psoriasis. N-Cyclohexyl-4-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide plays a crucial role in the signaling pathway of cytokines, which are involved in the immune response. By inhibiting N-Cyclohexyl-4-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide, CP-690,550 can reduce inflammation and prevent damage to joints and skin. Clinical trials have shown promising results, with CP-690,550 demonstrating efficacy in reducing symptoms and improving quality of life for patients with rheumatoid arthritis and psoriasis.
作用機序
CP-690,550 inhibits N-Cyclohexyl-4-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide by binding to the ATP-binding site of the enzyme, preventing its activation and downstream signaling. This leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, and interferon-gamma. By reducing the immune response, CP-690,550 can prevent damage to tissues and organs in autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a selective and reversible inhibition of N-Cyclohexyl-4-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide, with minimal effects on other JAK family members. This specificity reduces the risk of side effects and toxicity. CP-690,550 has also been shown to have a long half-life, allowing for once-daily dosing. In clinical trials, CP-690,550 has been well-tolerated, with the most common side effects being headache, diarrhea, and upper respiratory tract infections.
実験室実験の利点と制限
CP-690,550 has several advantages for lab experiments, including its specificity for N-Cyclohexyl-4-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide, long half-life, and well-tolerated side effect profile. However, there are also limitations to its use. CP-690,550 is a small molecule inhibitor, which can have off-target effects and may not be suitable for all research questions. Additionally, CP-690,550 is a patented compound, which can limit its availability and use in research.
将来の方向性
There are several future directions for research on CP-690,550. One area of interest is its potential use in other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, researchers are exploring the use of CP-690,550 in combination with other therapies, such as biologics, to improve efficacy and reduce side effects. Finally, there is ongoing research into the mechanism of action of CP-690,550, which could lead to the development of new therapies for autoimmune diseases.
合成法
The synthesis of CP-690,550 involves several steps, starting with the reaction of 4-methylbenzenesulfonyl chloride with cyclohexylamine to form N-cyclohexyl-4-methylbenzenesulfonamide. This compound is then reacted with 2-oxo-2-piperidin-1-ylethylamine to form the final product, CP-690,550. The synthesis method has been optimized over the years to improve yield and purity.
特性
製品名 |
N-Cyclohexyl-4-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide |
---|---|
分子式 |
C20H30N2O3S |
分子量 |
378.5 g/mol |
IUPAC名 |
N-cyclohexyl-4-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H30N2O3S/c1-17-10-12-19(13-11-17)26(24,25)22(18-8-4-2-5-9-18)16-20(23)21-14-6-3-7-15-21/h10-13,18H,2-9,14-16H2,1H3 |
InChIキー |
QIKLQZNFCRERQV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCC2)C3CCCCC3 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCC2)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。